Cas no 2097866-55-0 (2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one)
![2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one structure](https://www.kuujia.com/scimg/cas/2097866-55-0x500.png)
2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one Chemical and Physical Properties
Names and Identifiers
-
- 2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
- 2-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one
-
- Inchi: 1S/C19H27N5O2/c25-19-3-2-18(23-9-1-8-20-23)21-24(19)15-16-4-10-22(11-5-16)14-17-6-12-26-13-7-17/h1-3,8-9,16-17H,4-7,10-15H2
- InChI Key: OFEDDPQNCKUDCI-UHFFFAOYSA-N
- SMILES: O1CCC(CC1)CN1CCC(CN2C(C=CC(N3C=CC=N3)=N2)=O)CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 550
- Topological Polar Surface Area: 63
- XLogP3: 1.2
2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6594-2556-10mg |
2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
2097866-55-0 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6594-2556-4mg |
2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
2097866-55-0 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6594-2556-20μmol |
2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
2097866-55-0 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6594-2556-3mg |
2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
2097866-55-0 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6594-2556-10μmol |
2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
2097866-55-0 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6594-2556-15mg |
2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
2097866-55-0 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6594-2556-5mg |
2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
2097866-55-0 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6594-2556-75mg |
2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
2097866-55-0 | 75mg |
$208.0 | 2023-09-07 | ||
Life Chemicals | F6594-2556-40mg |
2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
2097866-55-0 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6594-2556-2μmol |
2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
2097866-55-0 | 2μmol |
$57.0 | 2023-09-07 |
2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one Related Literature
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
4. Water
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
Additional information on 2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Introduction to Compound with CAS No. 2097866-55-0 and Its Applications in Chemical Biology
Compound with the CAS number 2097866-55-0 is a highly intriguing molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. The molecular structure of this compound, specifically named as 2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one, exhibits a complex and sophisticated arrangement of functional groups that make it a promising candidate for various biological applications.
The compound belongs to a class of heterocyclic molecules that are known for their diverse pharmacological properties. The presence of multiple heterocyclic rings, including piperidine, pyrazole, and dihydropyridazine, contributes to its unique chemical and biological characteristics. These structural features not only enhance the compound's solubility and bioavailability but also play a crucial role in its interactions with biological targets.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that can modulate biological pathways associated with various diseases. The compound with CAS No. 2097866-55-0 has been extensively studied for its potential in inhibiting key enzymes and receptors involved in inflammatory responses, cancer progression, and neurodegenerative disorders. Its ability to interact with multiple targets makes it a versatile scaffold for drug discovery.
One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. This similarity suggests that it may exhibit similar pharmacological effects while potentially offering improved efficacy or reduced side effects. Researchers have leveraged computational modeling and high-throughput screening techniques to identify potential binding sites on biological targets, which has facilitated the optimization of its pharmacokinetic properties.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only enhance the scalability of production but also allow for the introduction of structural modifications to improve biological activity.
Recent studies have highlighted the compound's potential in preclinical models as an inhibitor of Janus kinases (JAKs), which are involved in signal transduction pathways that regulate immune responses and cell growth. In vitro experiments have demonstrated that it can effectively block JAK-dependent signaling cascades, leading to reduced inflammation and suppressed tumor cell proliferation. These findings have prompted further investigation into its therapeutic potential for autoimmune diseases and cancer.
The compound's interaction with biological targets is further elucidated by spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These methods provide detailed insights into its binding mode and affinity, which are critical factors in drug design. Additionally, mass spectrometry has been utilized to study its metabolic stability and degradation pathways, ensuring that it remains active within the physiological environment.
The development of novel drug candidates often involves collaboration between chemists, biologists, and clinicians to translate laboratory findings into clinical applications. The compound with CAS No. 2097866-55-0 is no exception, as it has undergone rigorous testing in cell-based assays and animal models to evaluate its safety and efficacy. Preliminary results have shown promising outcomes, paving the way for future clinical trials.
The field of chemical biology continues to evolve rapidly, driven by advancements in synthetic chemistry, computational biology, and molecular biology techniques. The compound represents a prime example of how interdisciplinary approaches can lead to the discovery of innovative therapeutic agents. Its unique structure and multifaceted biological activities make it a valuable tool for researchers exploring new treatment strategies.
In conclusion, the compound with CAS No. 2097866-55-0 is a remarkable molecule with significant potential in pharmaceutical applications. Its complex molecular architecture and diverse biological interactions make it a promising candidate for further development into novel drugs targeting various diseases. As research progresses, it is expected that this compound will continue to contribute to advancements in chemical biology and medicine.
2097866-55-0 (2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one) Related Products
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 55290-64-7(Dimethipin)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)




